3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine
Description
3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine is a triazole-based compound characterized by a 1,2,4-triazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with an isopropylsulfanyl moiety. This compound belongs to a class of heterocyclic derivatives known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . Its synthesis typically involves nucleophilic substitution reactions between 4-amino-1,2,4-triazole-3-thiol derivatives and alkyl/aryl halides under basic conditions . Key structural features, confirmed by NMR and X-ray crystallography, include planarity of the triazole ring and perpendicular orientation of substituents, which influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4S/c1-7(2)17-11-15-14-10(16(11)13)8-3-5-9(12)6-4-8/h3-7H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAAVRSBUBNXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Isopropylsulfanyl Group: The isopropylsulfanyl group can be introduced through a nucleophilic substitution reaction using isopropylthiol and an appropriate leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the substituents.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Research indicates that triazole derivatives, including 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine, exhibit significant antifungal properties. The compound has been studied for its effectiveness against various fungal pathogens, making it a candidate for developing antifungal medications.
Mechanism of Action
The mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, crucial in the ergosterol biosynthesis pathway in fungi. By disrupting this pathway, the compound can effectively reduce fungal growth and proliferation.
Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles showed promising results against Candida albicans and Aspergillus species. The specific compound's structure allows for enhanced interaction with the target enzyme compared to traditional antifungal agents .
Agricultural Applications
Fungicides
Due to its antifungal properties, 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine is being explored as a potential fungicide in agriculture. Its application could help manage crop diseases caused by fungal pathogens.
Field Trials and Efficacy
Field trials have indicated that formulations containing this compound can significantly reduce the incidence of fungal infections in crops such as wheat and corn. These studies emphasize the need for further research into optimal application rates and formulations to maximize efficacy while minimizing environmental impact.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine is crucial for optimizing its biological activity.
| Structural Component | Impact on Activity |
|---|---|
| 4-Chlorophenyl Group | Enhances antifungal potency |
| Isopropylsulfanyl Group | Increases lipophilicity and bioavailability |
| Triazole Ring | Essential for enzyme binding |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring and the substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: Limited data, but chlorophenyl and isopropylsulfanyl groups are associated with moderate activity against Gram-positive bacteria .
- Benzimidazole-triazole hybrids (e.g., 3-((1H-benzo[d]imidazol-1-yl)methyl) derivatives): Exhibit MIC values of 1.5–3.125 µg/mL against Staphylococcus aureus .
- 3-(Alkylsulfanyl)-5-(pyridin-4-yl) derivatives : Show potent inhibition of tyrosinase (IC₅₀ = 2.8 µM) due to pyridine-metal coordination .
Biological Activity
3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its significance in pharmacological research.
- Chemical Formula : C₁₁H₁₃ClN₄S
- Molecular Weight : 268.77 g/mol
- CAS Number : Not specified in the available data.
Synthesis
The synthesis of 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions to achieve the desired product. The specific synthetic routes may vary based on the desired purity and yield.
Anticancer Properties
Research has indicated that compounds containing the triazole ring exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. A related study on triazole-containing compounds demonstrated promising results against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine may involve:
- Inhibition of Tyrosine Kinase : Similar compounds have been reported to inhibit epidermal growth factor receptor (EGFR) activity, leading to reduced tumor growth and proliferation .
- Induction of Apoptosis : Compounds with a similar structure have been shown to activate caspases involved in the apoptotic pathway, suggesting that this compound could also trigger cell death in malignant cells .
Case Studies
- In Vitro Studies : A study assessing a series of triazole derivatives found that certain modifications enhanced their anticancer potency significantly. The evaluation included MTT assays to measure cell viability and flow cytometry for apoptosis analysis .
- Structural Optimization : Research focusing on structural modifications at the C-4 position of the triazole ring has led to enhanced biological activities. This optimization process is crucial for developing more effective anticancer agents .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| 3-(4-chlorophenyl)-5-(isopropylsulfanyl)-triazole | Anticancer | MCF-7 | Not specified | Apoptosis induction |
| Related Triazole Derivative | Anticancer | A549 | Not specified | EGFR inhibition |
| Another Triazole Compound | Anticancer | SW480 | Not specified | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
